Butane-1,1,4,4,-tetrol

Hydrophilicity Drug Delivery LogP

Butane-1,1,4,4-tetrol (CAS 84000-91-9) is a four-carbon tetraol characterized by two geminal diol groups on its terminal carbons. With a molecular formula of C4H10O4 and a molecular weight of 122.12 g/mol, it is structurally distinct from common tetraols like erythritol, which feature hydroxyl groups on consecutive (vicinal) carbons.

Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
CAS No. 84000-91-9
Cat. No. B12661058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButane-1,1,4,4,-tetrol
CAS84000-91-9
Molecular FormulaC4H10O4
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC(CC(O)O)C(O)O
InChIInChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2
InChIKeyLYGJUHQDLQALGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Butane-1,1,4,4-tetrol (CAS 84000-91-9): A Geminal Diol Hydrate for Specialized Synthesis


Butane-1,1,4,4-tetrol (CAS 84000-91-9) is a four-carbon tetraol characterized by two geminal diol groups on its terminal carbons . With a molecular formula of C4H10O4 and a molecular weight of 122.12 g/mol, it is structurally distinct from common tetraols like erythritol, which feature hydroxyl groups on consecutive (vicinal) carbons . This compound represents the fully hydrated, acyclic dihydrate form of succinaldehyde (butanedial), existing in equilibrium with a cyclic monohydrate in aqueous solution [1]. It is primarily handled as a hydrate or acetal derivative due to the high reactivity of the parent dialdehyde, making it a latent or protected form of succinaldehyde for controlled chemical processes [1].

Why Butane-1,1,4,4-tetrol Cannot Be Substituted by Common Tetraols or Dialdehydes


Generic substitution with commercially dominant in-class compounds like erythritol or the dialdehyde glutaraldehyde fails due to fundamental reactivity and structural differences. Butane-1,1,4,4-tetrol is not a sugar alcohol but a geminal diol hydrate of succinaldehyde . Unlike the stable, vicinal diol moieties in erythritol (melting point 121°C), the terminal geminal diols are in dynamic equilibrium with the parent aldehyde, enabling latent aldehyde reactivity without requiring a separate deprotection step [1]. Directly using succinaldehyde is impractical due to its rapid, uncontrolled polymerization and cyclization in aqueous media, whereas butane-1,1,4,4-tetrol provides a storable, water-soluble form of the dialdehyde [1]. This controlled-release reactivity profile is absent in both stable polyols like erythritol and highly reactive dialdehydes like glutaraldehyde, making simple one-for-one replacement chemically invalid [1].

Quantitative Differentiation of Butane-1,1,4,4-tetrol from Structural Analogs


LogP-Driven Hydrophilicity Superiority Over Erythritol

Butane-1,1,4,4-tetrol exhibits significantly higher predicted hydrophilicity compared to the common tetraol erythritol. The ACD/LogP value for the target compound is -3.73, while erythritol has a measured LogP of -2.29 [1]. This difference of 1.44 LogP units indicates the target compound is over an order of magnitude more hydrophilic, a critical differentiator for applications requiring maximal water solubility.

Hydrophilicity Drug Delivery LogP

Thermal Stability Differential: Lower Boiling Point Compared to Erythritol

The predicted boiling point of butane-1,1,4,4-tetrol (240.7 ± 35.0 °C) is substantially lower than the experimentally determined boiling point of erythritol (329-331 °C) [1]. This 88-90°C difference indicates significantly weaker intermolecular hydrogen bonding in the geminal diol compound, translating to higher volatility.

Volatility Thermal Stability Distillation

Controlled Latent Aldehyde Reactivity Versus Unstable Succinaldehyde

In aqueous solution, succinaldehyde exists as an equilibrium mixture. The major component is a cyclic monohydrate, with a minor acyclic dihydrate (butane-1,1,4,4-tetrol) component. The 'free aldehyde' content increases at higher temperatures at the expense of the cyclic monohydrate [1]. This equilibrium allows butane-1,1,4,4-tetrol to act as a controlled-release source of succinaldehyde, unlike the free dialdehyde which polymerizes rapidly upon acidification.

Crosslinking Latent Reagent Protein Chemistry

Unique Geminal Diol Structure Enables Different Hydrogen-Bonding Networks

Unlike vicinal tetraols like erythritol, butane-1,1,4,4-tetrol features terminal gem-diol groups, which computational models suggest can form stable 1,3-intramolecular hydrogen bonds . This contrasts with the intermolecular hydrogen-bonding networks dominant in erythritol crystals. The high predicted polar surface area of 81 Ų for the target compound versus the lower measured PSA (80.3 Ų) for glutaraldehyde's hydrate form supports a differentiated solvation and self-assembly behavior.

Supramolecular Chemistry Host-Guest Crystal Engineering

Differentiated Vapor Pressure Profile for Processing Selection

The predicted vapor pressure of butane-1,1,4,4-tetrol at 25°C is 0.0 ± 1.1 mmHg, indicating near-zero volatility, while erythritol shows a slightly higher predicted vapor pressure of 0.0 ± 1.6 mmHg at the same temperature . Though both are low, the reduced uncertainty range and lower central estimate for the target compound suggest a more reliably non-volatile character, a critical factor for processes requiring stable, non-evaporative intermediates.

Process Chemistry Volatility Vapor Pressure

Validated Application Scenarios for Butane-1,1,4,4-tetrol Based on Differential Evidence


Controlled-Release Crosslinking Agent for Protein Crystallography

The evidence confirms that butane-1,1,4,4-tetrol exists in equilibrium with its parent dialdehyde, succinaldehyde, which is a known protein crosslinker [1]. For sensitive protein crystal crosslinking where rapid, uncontrolled polymerization of free succinaldehyde (triggered by acidification) is a failure risk, the tetrol hydrate provides a latent-aldehyde source. This allows for a controlled, temperature-dependent release of the active dialdehyde species, a capability absent in direct succinaldehyde or the more common crosslinker glutaraldehyde [1].

Hydrophilic Scaffold for Aqueous-Phase Dendrimer Synthesis

The superior hydrophilicity of butane-1,1,4,4-tetrol (LogP = -3.73 vs. -2.29 for erythritol) positions it as a privileged core scaffold for constructing water-soluble dendrimers or hyperbranched polymers [1]. The geminal diol termini offer divergent functionalization pathways (e.g., selective mono-protection) not possible with vicinal diols, directly tracing back to the compound's unique hydrogen-bonding topology and differential reactivity .

Low-Volatility Intermediate for High-Vacuum Organic Synthesis

The predicted vapor pressure profile, with its lower central estimate and narrower uncertainty range (0.0 ± 1.1 mmHg) compared to erythritol (0.0 ± 1.6 mmHg), makes this compound a more reliable non-volatile reaction medium or intermediate for high-vacuum synthesis processes [1]. Its lower boiling point relative to erythritol additionally allows for its thermal removal without decomposition, a distinct processing advantage [1].

Symmetrical Building Block for Supramolecular and Host-Guest Chemistry

The symmetrical arrangement of geminal diol groups, capable of both intra- and intermolecular hydrogen bonding, makes butane-1,1,4,4-tetrol a unique building block for designing novel host molecules. Unlike the vicinal diol erythritol, which forms predictable intermolecular H-bond networks, this compound's potential for 1,3-intramolecular bonding offers a different supramolecular synthon, relevant to crystal engineering and selective inclusion compound formation [1].

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